molecular formula C22H26N2O2 B2431065 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide CAS No. 941991-66-8

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

Cat. No.: B2431065
CAS No.: 941991-66-8
M. Wt: 350.462
InChI Key: VFPCDJKUFAXWJS-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a synthetic organic compound featuring a 1,2,3,4-tetrahydroquinoline core scaffold, which is a privileged structure in medicinal chemistry. This molecule is characterized by an isobutyl group at the N-1 position, a carbonyl group at the 2-oxo position, and a 2-(m-tolyl)acetamide moiety at the 6-position of the tetrahydroquinoline ring system. The specific structural motifs present in this compound, particularly the 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline framework, are found in various compounds investigated for their bioactive properties . The quinoline and tetrahydroquinoline scaffold is extensively researched for its significant pharmacological potential, with numerous derivatives demonstrating potent anticancer activities through diverse mechanisms of action . These mechanisms can include growth inhibition by inducing cell cycle arrest, promoting apoptosis (programmed cell death), inhibition of angiogenesis, and disruption of cell migration . Furthermore, this class of compounds has been explored for the treatment of viral infections; for instance, certain isoquinoline derivatives (a closely related class) have been patented for their use in treating HIV and other viral infections by targeting viral replication processes . As a functional chemical intermediate, this acetamide derivative provides researchers with a versatile building block for further chemical modifications, such as the development of compound libraries for high-throughput screening or the synthesis of more complex target molecules. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15(2)14-24-20-9-8-19(13-18(20)7-10-22(24)26)23-21(25)12-17-6-4-5-16(3)11-17/h4-6,8-9,11,13,15H,7,10,12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPCDJKUFAXWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides under basic conditions.

    Acetylation: The final step involves the acetylation of the quinoline derivative with m-tolyl acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

Uniqueness

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is unique due to its specific substituents, which can impart distinct biological activities and chemical properties compared to other quinoline derivatives.

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. Its structural formula can be represented as follows:

Property Details
Molecular Formula C18_{18}H22_{22}N2_{2}O
Molecular Weight 290.38 g/mol
CAS Number 941991-70-4

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and apoptosis.
  • Receptor Modulation : It can interact with receptors that mediate physiological responses, potentially leading to anti-inflammatory or anticancer effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. The following are notable effects associated with this compound:

  • Antitumor Activity : Studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
  • Antimicrobial Effects : The compound may also exhibit antimicrobial properties against various pathogens due to its ability to disrupt cellular functions.
  • Anti-inflammatory Properties : By modulating inflammatory pathways, this compound could potentially reduce inflammation in various models.

Antitumor Activity

In a study evaluating the antitumor properties of tetrahydroquinoline derivatives, it was found that the compound significantly inhibited the growth of several cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Antimicrobial Effects

A comparative analysis highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Anti-inflammatory Properties

Research on inflammatory models indicated that this compound could reduce pro-inflammatory cytokine levels. It was shown to inhibit NF-kB signaling pathways, which are crucial in the inflammatory response .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide?

  • Methodology :

  • Step 1 : React intermediates (e.g., substituted tetrahydroquinoline derivatives) with acetylating agents like acetyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (Na₂CO₃) to introduce the acetamide group. Stir at room temperature for 12–24 hours .
  • Step 2 : Purify intermediates via silica gel chromatography using gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallize from ethyl acetate to improve purity .
  • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using ¹H/¹³C NMR and mass spectrometry (ESI/APCI(+)) .

Q. How is the compound characterized to confirm structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.1–7.7 ppm), carbonyl groups (δ 168–170 ppm), and isobutyl/m-tolyl substituents .
  • Mass Spectrometry : Confirm molecular weight via ESI/APCI(+) (e.g., M+H⁺ at m/z 347) and observe dimeric adducts (e.g., 2M+Na⁺ at m/z 715) .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/O percentages (±0.5% tolerance) .

Q. What safety precautions are critical during synthesis?

  • Protocols :

  • Use protective gloves, goggles, and lab coats to avoid skin/eye contact with reactive intermediates (e.g., acetyl chloride) .
  • Perform reactions in a fume hood to mitigate exposure to volatile solvents (CH₂Cl₂, ethyl acetate) .

Advanced Research Questions

Q. How can low yields during synthesis be addressed?

  • Troubleshooting :

  • Optimize Stoichiometry : Adjust molar ratios of reagents (e.g., acetyl chloride) and base (Na₂CO₃) to reduce side reactions .
  • Vary Solvent Systems : Test polar aprotic solvents (DMF, DMSO) or microwave-assisted synthesis to accelerate reaction kinetics .
  • Catalyst Screening : Explore bases like triethylamine or DMAP to enhance acylation efficiency .

Q. How should contradictory spectral data (e.g., NMR) be resolved?

  • Analytical Strategies :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
  • Comparative Analysis : Cross-reference with spectral libraries of structurally similar tetrahydroquinoline derivatives .

Q. What experimental designs are recommended for evaluating biological activity?

  • Pharmacological Studies :

  • In Vitro Assays : Screen for receptor binding (e.g., vasopressin V2 antagonism) using HEK293 cells transfected with target receptors .
  • Dose-Response Curves : Determine IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase-2) .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes and LC-MS/MS .

Q. How can computational modeling predict target interactions?

  • In Silico Approaches :

  • Docking Simulations : Use AutoDock Vina to model ligand binding to proteins (e.g., quinoline-binding enzymes) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS) .
  • QSAR Modeling : Correlate substituent effects (e.g., m-tolyl vs. p-tolyl) with bioactivity .

Q. What strategies validate metabolic pathways in preclinical studies?

  • Metabolite Identification :

  • Phase I Metabolism : Incubate with CYP450 isoforms (CYP3A4, CYP2D6) and monitor hydroxylation/dealkylation via HRMS .
  • Phase II Conjugation : Detect glucuronide/sulfate adducts using UDP-glucuronosyltransferase assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental molecular weights?

  • Root Causes :

  • Adduct Formation : ESI-MS may show sodium/potassium adducts (e.g., M+Na⁺ instead of M+H⁺) .
  • Isotopic Peaks : Chlorine (³⁵Cl/³⁷Cl) or sulfur (³²S/³⁴S) isotopes can split signals; use high-resolution MS to resolve .
    • Solutions :
  • Calibrate instruments with standard references (e.g., sodium trifluoroacetate) .
  • Repeat synthesis to confirm reproducibility .

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